molecular formula C6H6BrNO3 B3417590 Ethyl 5-bromooxazole-4-carboxylate CAS No. 1097306-75-6

Ethyl 5-bromooxazole-4-carboxylate

Cat. No.: B3417590
CAS No.: 1097306-75-6
M. Wt: 220.02 g/mol
InChI Key: UKJJUZSQTWPSCC-UHFFFAOYSA-N
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Description

Ethyl 5-bromooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromooxazole-4-carboxylate can be synthesized through several methods. One common method involves the bromination of ethyl oxazole-4-carboxylate. For example, a solution of ethyl oxazole-4-carboxylate in carbon tetrachloride can be treated with N-bromosuccinimide (NBS) and 1,1’-azobis(cyclohexanecarbonitrile) at 80°C overnight. The resulting mixture is then extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified by silica gel chromatography to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromooxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form ethyl oxazole-4-carboxylate or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted oxazole derivatives.

    Reduction: Ethyl oxazole-4-carboxylate.

    Oxidation: Oxazole-4-carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-bromooxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromooxazole-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its oxazole ring and bromine substituent. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-bromooxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-bromooxazole-4-carboxylate: Similar structure but with the bromine atom at a different position.

    Ethyl 5-chlorooxazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromooxazole-2-carboxylate: Similar structure but with the carboxylate group at a different position.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

ethyl 5-bromo-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJJUZSQTWPSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097306-75-6
Record name ethyl 5-bromo-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromooxazole-4-carboxylate
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Ethyl 5-bromooxazole-4-carboxylate
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